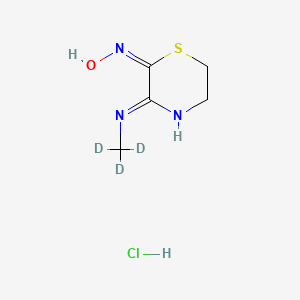

5,6-Dihydro-3-(méthylamino)-2H-1,4-thiazin-2-one Oxime-d3 Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride: is a synthetic compound characterized by its unique thiazine ring structure. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

Target of action

The primary target of this compound is the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.

Mode of action

This compound reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors . This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion .

Biochemical pathways

The compound indirectly inhibits gastrin- and acetylcholine-stimulated gastric acid secretion, which also results in reduced secretion of pepsin, a digestive enzyme that hydrolyzes protein .

Pharmacokinetics

After oral administration, the absorption of this compound in normal individuals has been found to be rapid, with peak plasma concentrations occurring at 1 to 3 hours . It is metabolized in the liver to a minor extent and excreted in the urine as unchanged drug .

Result of action

The molecular and cellular effects of the compound’s action include the reduction of gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of toxic N-nitrosodimethylamine (NDMA) from ranitidine can be influenced by factors such as pH and the presence of other compounds . Additionally, the compound’s ecotoxicity has been assessed using standard and behavioral endpoints, indicating its potential environmental impact .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride typically involves multiple steps:

Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a diene with a thiol under acidic conditions.

Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.

Oxime Formation: The oxime group is formed by reacting the ketone or aldehyde intermediate with hydroxylamine under basic conditions.

Deuteration: The deuterium labeling (d3) is typically introduced through the use of deuterated reagents in the synthesis process.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the oxime group.

Substituted Thiazines: From nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one: Lacks the oxime and deuterium labeling.

3-(Methylamino)-2H-1,4-thiazin-2-one: Lacks the dihydro and oxime groups.

2H-1,4-Thiazin-2-one: Basic thiazine structure without additional functional groups.

Uniqueness

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is unique due to its combination of functional groups and deuterium labeling. This makes it particularly useful in research applications where isotopic labeling is required, such as in metabolic studies and tracing experiments.

Activité Biologique

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride (CAS Number: 112233-23-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClN3OS |

| Molecular Weight | 195.67 g/mol |

| CAS Number | 112233-23-5 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

The biological activity of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride is primarily linked to its interaction with various biological targets. Thiazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial activity of various thiazine compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime showed enhanced activity compared to conventional antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

- Tested Bacteria : Escherichia coli, Staphylococcus aureus, Enterococcus faecalis

- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL, indicating potent antibacterial effects.

Cytotoxicity Studies

Cytotoxicity assays were performed using various cell lines to evaluate the safety profile of the compound. The results indicated that 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride did not exhibit significant cytotoxic effects at concentrations up to 20 µM after 48 and 72 hours of exposure .

Table: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 95 | 94 |

| 10 | 90 | 89 |

| 20 | 85 | 84 |

Antioxidant Activity

The antioxidant potential of thiazine derivatives has been explored in several studies. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is attributed to the presence of hydroxylamine groups in their structure.

Propriétés

IUPAC Name |

(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOYCJOQYOBFFF-ZRHZDPIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C(=NO)SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.